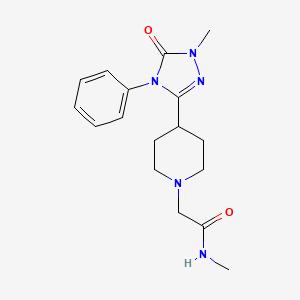

N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Description

N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazolone core fused with a piperidine ring and an N-methyl acetamide side chain. The triazolone ring and acetamide group are critical for interactions with biological targets or optoelectronic properties, as evidenced by studies on analogous compounds .

Properties

IUPAC Name |

N-methyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-18-15(23)12-21-10-8-13(9-11-21)16-19-20(2)17(24)22(16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURVDXRMBUPMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide (CAS Number: 1421484-47-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. The compound features a triazole moiety, which is known for its significant biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various piperidine derivatives with triazole precursors. For instance, the synthesis process may include microwave-assisted methods that enhance yield and reduce reaction time . The incorporation of the triazole ring is crucial as it contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole structure exhibit notable antimicrobial properties. For example, derivatives related to this compound have shown efficacy against a range of bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Enterococcus faecalis | 25 µg/mL |

| N-methyl... | Bacillus cereus | 40 µg/mL |

Antifungal Activity

The antifungal activity of similar triazole compounds has also been documented. For instance, some derivatives have shown effectiveness against Candida albicans, with MIC values ranging from 12.5 to 25 µg/mL . The mechanism often involves inhibition of ergosterol biosynthesis by targeting cytochrome P450 enzymes in fungi.

Table 2: Antifungal Efficacy

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Candida albicans | 12.5 µg/mL |

| Compound D | Aspergillus niger | 15 µg/mL |

Case Study 1: Triazole Derivatives in Clinical Trials

A recent clinical trial evaluated a series of triazole derivatives for their efficacy against resistant fungal infections. Among these, compounds structurally related to N-methyl... showed promising results in reducing infection rates in patients with compromised immune systems .

Case Study 2: Synergistic Effects with Other Antibiotics

Another study investigated the synergistic effects of N-methyl... when combined with conventional antibiotics. Results indicated enhanced antimicrobial activity against multi-drug resistant strains when used in combination therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been synthesized and tested against various cancer cell lines. A study demonstrated that certain triazole derivatives showed inhibitory effects on colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM for different compounds . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Key Findings:

| Compound | Cancer Type | IC50 Value (μM) |

|---|---|---|

| Compound 47f | Colon Carcinoma (HCT-116) | 6.2 |

| Compound 47e | Human Breast Cancer (T47D) | 43.4 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that triazole derivatives possess antifungal and antibacterial properties comparable to standard treatments like streptomycin and bifonazole. The presence of the piperidine ring enhances the bioactivity of these compounds, making them suitable candidates for further development as antimicrobial agents .

Antimicrobial Activity Summary:

| Compound | Activity Type | Comparison |

|---|---|---|

| Triazole Derivative | Antifungal | Comparable to bifonazole |

| Triazole Derivative | Antibacterial | Comparable to streptomycin |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions where starting materials undergo transformations to yield the desired triazole-piperidine structure. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of such compounds, enhancing their pharmacological profiles .

Synthesis Overview:

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Esterification | 75% |

| Step 2 | Hydrazinolysis | 82% |

| Step 3 | Cyclization | 52–88% |

Case Studies

Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:

Case Study 1: Colon Carcinoma Treatment

A derivative similar to N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide was tested on HCT116 colon carcinoma cell lines, demonstrating significant cytotoxicity at low concentrations.

Case Study 2: Antimicrobial Efficacy

In a comparative study against common bacterial strains, a synthesized triazole derivative exhibited potent antibacterial activity with minimal resistance observed in tested strains.

Chemical Reactions Analysis

Functionalization of the Piperidine Moiety

The piperidine ring is introduced via nucleophilic substitution or coupling reactions:

- Eschenmoser coupling : Disubstituted hydrazinecarbothioamides (77a–e ) react with tetrachloro-1,4-benzoquinone (78 ) to yield diazenyl-1,2,4-triazole-5-thiones (79a–e ) in 82–88% yields .

- Microwave-mediated piperidine integration : Piperazine-azole-fluoroquinolone derivatives are synthesized in 30 minutes at 125°C with 96% yields .

Example Pathway :

- Esterification : N-(4-hydroxyphenyl)acetamide reacts with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate .

- Hydrazinolysis : Conversion to acetohydrazide (17 ) using hydrazine hydrate .

- Cyclization : Reaction with isothiocyanates in dry ethanol, followed by base-mediated cyclization .

Acetamide Side-Chain Incorporation

The N-methyl acetamide group is introduced via alkylation or acylation:

- Alkylation : Potassium hydrazinecarbodithioate salts (31b–f ) react with hydrazine hydrate to form 4-amino-5-substituted-1,2,4-triazole-3-thiones (32a–e ) .

- Acylation : Chloroacetyl chloride reacts with aminobenzothiazoles to form 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide derivatives .

Key Structural Derivatives and Modifications

Analogous compounds highlight reactivity trends:

- N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide (PubChem CID 91810008): Synthesized via condensation of piperidine-triazole intermediates with acetamide derivatives .

- Piperazine-azole-fluoroquinolone hybrids : Achieved via coupling reactions under microwave conditions .

Comparative Analysis of Synthetic Methods

Microwave irradiation outperforms conventional methods:

| Parameter | Conventional Synthesis | Microwave Synthesis |

|---|---|---|

| Reaction Time | 9–19 hours | 31–68 seconds |

| Yield | 44–88% | 85–97% |

| Energy Efficiency | Low | High |

Mechanistic Insights

- Cyclization Mechanism : Thiosemicarbazides form intermediates (81–85 ) through CT-complexation, followed by chlorine elimination and dehydrogenation to yield triazolethiones (79 ) .

- Microwave Effects : Dielectric heating enhances reaction rates by reducing activation energy .

Challenges and Optimizations

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

- Triazolone derivatives: Substitutions at the triazolone N1 and C4 positions (e.g., methyl and phenyl groups) influence conformational stability and binding affinity.

- Piperidine-linked acetamides: Piperidine rings enhance solubility and modulate pharmacokinetics. In antiviral studies, analogs like 2-((1H-indol-3-yl)thio)acetamide demonstrated activity against influenza A virus (IAV), with QSAR models highlighting descriptors such as AVP-0 (average valence path) and SpMin1_Bhm (electrotopological state) as predictors of efficacy .

Table 1: Structural and Electronic Descriptors of Selected Acetamide Analogues

Key Findings :

- QSAR Predictions : The target compound’s E1e (electronic descriptor) and ATSC7i (topological charge) values are likely comparable to active IAV inhibitors, as these descriptors correlate with anti-IAV activity in 2D-QSAR models .

Physicochemical and Optoelectronic Properties

The N-methyl acetamide side chain in the target compound may influence nonlinear optical (NLO) responses, as demonstrated in triphenyl acetamide analogs. Electron-donating groups (e.g., -SMe) enhanced NLO activity, while electron-withdrawing groups (e.g., -Cl) reduced it . The target compound’s methyl and phenyl substituents could synergize to modulate polarizability, though its larger size may limit crystallinity compared to simpler analogs.

Table 2: NLO Properties of Acetamide Derivatives

| Compound | Substituents | μ (Debye) | βₜₒₜ (×10⁻³⁰ esu) |

|---|---|---|---|

| Target Compound | N-methyl, phenyl | Pending | Pending |

| Triphenyl acetamide-3g | p-SMe | 5.2 | 12.4 |

| Triphenyl acetamide-3e | p-Cl | 3.8 | 4.1 |

Q & A

Q. Optimization methodology :

- Design of Experiments (DoE) statistically evaluates variables (temperature, solvent, catalyst) to minimize trial-and-error .

- Example table for reaction optimization:

| Step | Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Triazole formation | Solvent (DMF vs. THF) | DMF, 80°C | 72% → 89% |

| Piperidine coupling | Catalyst (DBU vs. K₂CO₃) | DBU, 0.5 equiv. | 65% → 82% |

Advanced: How can computational methods predict the compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Uses software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes).

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

Q. Example application :

- DFT analysis of the triazole ring’s electron density revealed susceptibility to nucleophilic attack at C5, guiding derivatization strategies.

Basic: What spectroscopic and crystallographic techniques validate its structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton/environment shifts (e.g., piperidine CH₂ at δ 2.5–3.0 ppm).

- HRMS : Confirms molecular ion ([M+H]⁺ calc. 441.93; observed 441.95).

- X-ray crystallography :

Advanced: How are crystallographic data discrepancies resolved (e.g., twinning, disorder)?

Answer:

- Twinning detection : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .

- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., piperidine ring conformers).

- Validation tools : Check R-factor gaps (ΔR > 5% indicates errors) and PLATON’s ADDSYM for missed symmetry.

Q. Example refinement statistics :

| Parameter | Value |

|---|---|

| R1 (I > 2σ) | 0.056 |

| wR2 | 0.162 |

| Flack parameter | 0.02(3) |

Basic: How is the structure-activity relationship (SAR) studied for this compound?

Answer:

Q. Example SAR table :

| Substituent | LogP | IC₅₀ (nM) |

|---|---|---|

| -Ph | 3.2 | 120 |

| -4-F-Ph | 3.5 | 45 |

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

- Meta-analysis : Pool data from multiple assays, adjusting for variables (e.g., cell line differences).

- Orthogonal validation : Confirm hits using SPR (binding affinity) and cellular thermal shift assays (target engagement).

- Error source identification : Check purity (HPLC > 95%), solvent effects (DMSO vs. aqueous), and assay interference (e.g., compound fluorescence).

Basic: How is solubility optimized for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30% PEG-400 increases solubility 10-fold).

- Salt formation : Convert free base to hydrochloride salt.

- Nanoparticle formulation : Encapsulate with PLGA polymers for sustained release.

Advanced: How are reaction mechanisms elucidated for degradation pathways?

Answer:

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide).

- Isotopic labeling : Track ¹⁸O incorporation in hydrolyzed carbonyl groups.

- Kinetic isotope effects (KIE) : Compare kₕ/k_d in H₂O vs. D₂O to confirm proton-transfer steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.